(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-chloro-1H-indol-3-yl)propanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-chloro-1H-indol-3-yl)propanoic acid is an Fmoc-protected amino acid derivative characterized by a 7-chloroindole substituent. Its molecular formula is C₂₆H₂₁ClN₂O₄, with a molecular weight of 460.91 g/mol (CAS No. 2382374-53-8) . The compound is primarily used in peptide synthesis, where the Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino acid’s α-amine during solid-phase synthesis. Its 7-chloroindol-3-yl moiety introduces steric and electronic effects that influence reactivity and biological interactions.
Properties
IUPAC Name |
(2S)-3-(7-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURCQLTXXIAGBS-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC=C5Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-chloro-1H-indol-3-yl)propanoic acid is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of both an indole moiety and a fluorenylmethoxycarbonyl (Fmoc) group. The molecular formula is with a molecular weight of approximately 379.37 g/mol. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 379.37 g/mol |
| CAS Number | 954147-35-4 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its interactions with various molecular targets, particularly enzymes and receptors. The indole structure is known for its ability to modulate enzyme activity and receptor binding, which can lead to significant biological effects.
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in critical biochemical pathways. For instance, indole derivatives have been shown to influence histone deacetylase (HDAC) activity, which plays a role in gene regulation and cancer progression .
- Receptor Interaction : The compound's interactions with nuclear receptors can modulate transcriptional activity, impacting metabolic pathways such as fatty acid oxidation and glucose homeostasis .
- Anticancer Properties : Several studies have explored the potential anticancer effects of indole derivatives, suggesting that they may induce apoptosis in cancer cells through the modulation of signaling pathways .
Study 1: Anticancer Activity
A study examined the effects of various indole derivatives, including this compound), on cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. This suggests its potential as a lead compound for developing new anticancer therapies.
Study 2: Inhibition of HDAC
Research focused on the compound's ability to inhibit HDAC isoforms was conducted, revealing that it selectively inhibited HDAC1 and HDAC2 with IC50 values ranging from 14 to 67 nM. Such selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Ring
Structural analogs differ primarily in the halogen or functional group attached to the indole ring. These modifications alter electronic properties, solubility, and bioactivity.
Table 1: Comparison of Indole-Substituted Analogs
Key Observations :
Aromatic Ring Variations
Replacing the indole ring with other aromatic systems (e.g., phenyl, furan) modifies π-π interactions and hydrogen-bonding capacity.
Table 2: Aromatic Ring Variants
Key Observations :
- o-Tolyl Derivatives : Improved thermal stability due to methyl group electron donation, facilitating storage at ambient temperatures .
- Furan Analogs : Higher polarity (vs. indole) enhances solubility in polar solvents like DMSO .
- Bromodifluoromethoxy Groups : Provide sites for further functionalization (e.g., radiolabeling) in targeted therapies .
Table 3: Hazard and Handling Profiles
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
